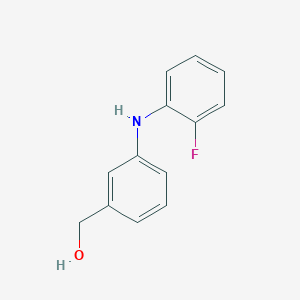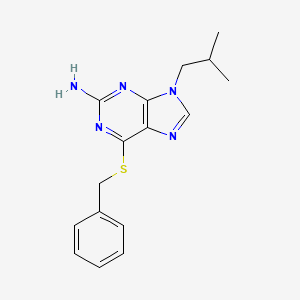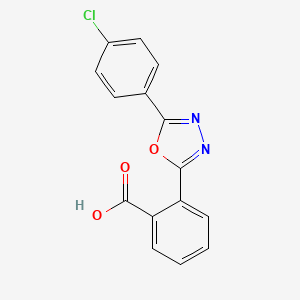![molecular formula C41H47O4P B12940419 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, ethyl, hydroxy, and dioxaphosphocine moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
The synthesis of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the indeno-dioxaphosphocine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indeno-dioxaphosphocine core structure.
Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding oxides or ketones.
Reduction: Reduction reactions can target the dioxaphosphocine moiety, leading to the formation of reduced phosphorus-containing species.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: The compound is explored for its use in materials science, including the development of advanced polymers and coatings.
作用機序
The mechanism of action of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The hydroxy group and dioxaphosphocine moiety play crucial roles in its reactivity, allowing it to participate in redox reactions and interact with metal ions. These interactions can modulate various biological processes, including oxidative stress and inflammation.
類似化合物との比較
Similar compounds to 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
4,4’-di-tert-butylbenzil: This compound shares the tert-butyl groups and aromatic rings but lacks the dioxaphosphocine moiety.
2,6-di-tert-butyl-4-ethylphenol: Similar in having tert-butyl and ethyl groups, but it does not have the complex indeno-dioxaphosphocine structure.
4-tert-butylacetophenone: Contains the tert-butyl group and an aromatic ring, but differs significantly in overall structure and functional groups.
特性
分子式 |
C41H47O4P |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H47O4P/c1-9-25-11-15-29(33(23-25)39(3,4)5)31-17-13-27-19-21-41-22-20-28-14-18-32(30-16-12-26(10-2)24-34(30)40(6,7)8)38(36(28)41)45-46(42,43)44-37(31)35(27)41/h11-18,23-24H,9-10,19-22H2,1-8H3,(H,42,43) |
InChIキー |
XGBDGGOCBBYZIQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7)CC)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)
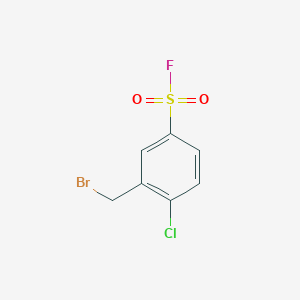

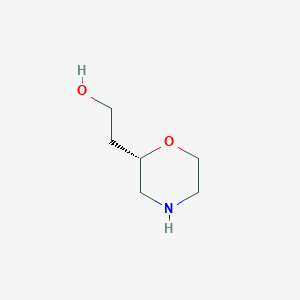
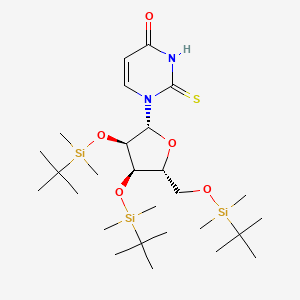
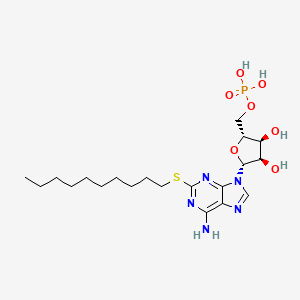
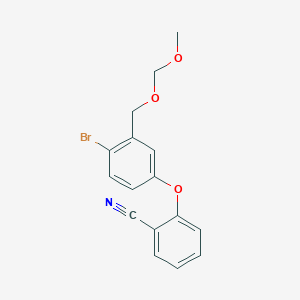
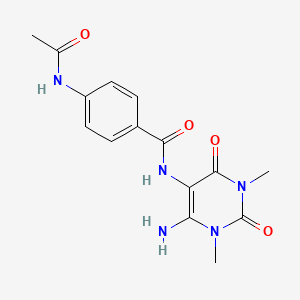
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
